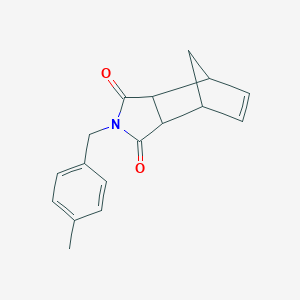
N-morpholin-4-ylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-morpholin-4-ylthiophene-2-sulfonamide (NMTS) is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. However, NMTS has been found to have a different mechanism of action, making it a valuable tool for studying various biological processes.
Mechanism of Action
N-morpholin-4-ylthiophene-2-sulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, which is an essential step in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-morpholin-4-ylthiophene-2-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the synthesis of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-morpholin-4-ylthiophene-2-sulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows researchers to study the role of this enzyme in various physiological processes without interfering with other metabolic pathways. However, one of the limitations of using N-morpholin-4-ylthiophene-2-sulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors. This can make it difficult to achieve complete inhibition of the enzyme in some experiments.
Future Directions
There are several future directions for the use of N-morpholin-4-ylthiophene-2-sulfonamide in scientific research. One potential application is in the study of the role of carbonic anhydrase in cancer progression. N-morpholin-4-ylthiophene-2-sulfonamide has been found to inhibit the growth of cancer cells, and further research could elucidate the mechanisms underlying this effect. Another potential application is in the development of new anti-inflammatory drugs. N-morpholin-4-ylthiophene-2-sulfonamide has been found to have anti-inflammatory effects, and further research could lead to the development of more potent and specific inhibitors of cyclooxygenase-2. Overall, N-morpholin-4-ylthiophene-2-sulfonamide is a valuable tool for studying various biological processes, and its potential applications in scientific research are vast.
Synthesis Methods
N-morpholin-4-ylthiophene-2-sulfonamide can be synthesized through a simple one-step reaction between 4-morpholinothiophene-2-sulfonamide and chlorosulfonic acid. The reaction yields a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
N-morpholin-4-ylthiophene-2-sulfonamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition can be used to study the role of carbonic anhydrase in various physiological processes, such as respiration and acid-base balance.
properties
Product Name |
N-morpholin-4-ylthiophene-2-sulfonamide |
|---|---|
Molecular Formula |
C8H12N2O3S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
N-morpholin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S2/c11-15(12,8-2-1-7-14-8)9-10-3-5-13-6-4-10/h1-2,7,9H,3-6H2 |
InChI Key |
LLKXYHXUPUZCNB-UHFFFAOYSA-N |
SMILES |
C1COCCN1NS(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
C1COCCN1NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3,4-Dimethoxyphenyl)-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256364.png)
![2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256369.png)


![5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256379.png)
![3-(1,1-Dioxidotetrahydro-3-thienyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256380.png)

![9-Chloro-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256397.png)


![N-[4-nitro-3-(trifluoromethyl)phenyl]-2-[4-(4-morpholinylcarbonyl)phenoxy]acetamide](/img/structure/B256402.png)

![2-{[(4-Butylcyclohexyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256405.png)